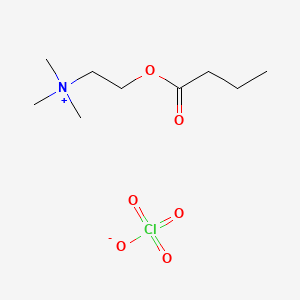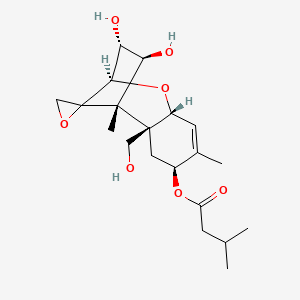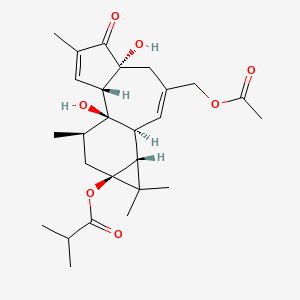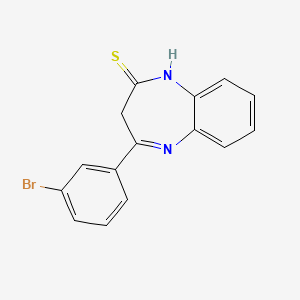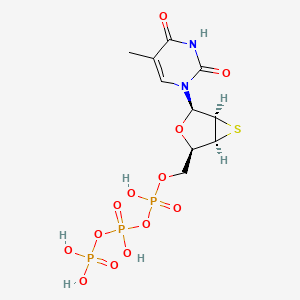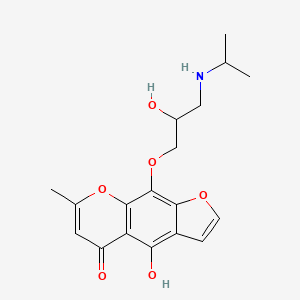![molecular formula C19H22N4O3 B1230800 N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Atropisomeric derivatives of 3-(2-substituted aryl)quinazolin-4-ones, which are closely related to the specified compound, have been synthesized diastereoselectively. These derivatives exhibit high stereochemical stability, with the (aR*, S*)-form being more stable than its isomeric form (Natsugari et al., 2006).
Neuroprotective Potential
- A compound structurally similar to the specified chemical, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), has shown promising results as a neuroprotective agent for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and exhibits antioxidant properties, suggesting a potential therapeutic strategy for neurodegenerative conditions (Lecanu et al., 2010).
Potential in Antimicrobial Applications
- Certain quinazoline derivatives have demonstrated antimicrobial properties. For example, compounds like ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed antibacterial and antifungal activities against various pathogens (Desai et al., 2007).
Antitumor Potential
- Studies have synthesized and tested various quinazoline derivatives for cytotoxic activity against cancer cell lines like K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). These compounds show mild-to-moderate cytotoxic activity, indicating their potential use in cancer therapy (Nguyen et al., 2019).
Luotonin A Derivatives Synthesis
- The compound ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, structurally related to the specified compound, has been used in the synthesis of Luotonin A derivatives, showing selective reactivity with amino acids (Atia et al., 2017).
Propiedades
Nombre del producto |
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester |
|---|---|
Fórmula molecular |
C19H22N4O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
ethyl N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate |
InChI |
InChI=1S/C19H22N4O3/c1-4-26-19(25)21-23-17(13-9-11-14(12-10-13)22(2)3)20-16-8-6-5-7-15(16)18(23)24/h5-12,17,20H,4H2,1-3H3,(H,21,25) |
Clave InChI |
IWUJEXSCYGXFPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)
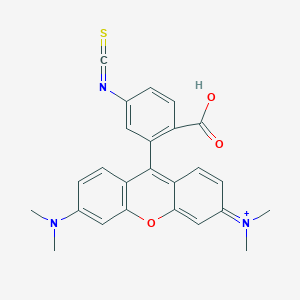
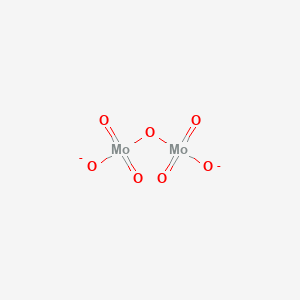
![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)
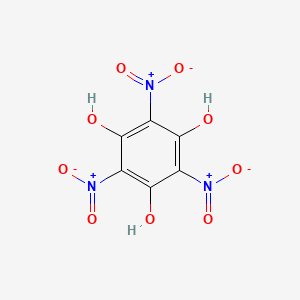
![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)
